Cas no 8014-19-5 (5-Fluoro-2-methylphenylacetonitrile)
5-Fluoro-2-methylphenylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- Palmarosa Oil
- Cymbopogon martini
- 5-Fluoro-2-methylphenylacetonitrile
- 2-(5-fluoro-2-methylphenyl)acetonitrile
- 5-fluoro-2-methylbenzyl cyanide
- (5-fluoro-2-methylphenyl)acetonitrile
- PubChem4176
- 5-fluoro-2-methylbenzylcyanide
- 5-fluoro-2-methylbenzeneacetonitrile
- SBB086640
- AM83183
- AS01375
- 2-(5-fluoro-2-methylphenyl)ethanenitrile
- SY033875
- AB0030462
- X2660
- A21984
- (2S,4S)-BOC-4-PHENYL-PYRROLIDI
- ROSE GERANIUM OIL
- PALMAROSA OIL INDIAN
- oilofpalmarosa
- Oils,palmarosa
- palmarosaoilfromcymbopogonmartini
- Palmerosaoil
- GERANIUM OIL, EAST INDIAN TYPE
-
- Inchi: 1S/C9H8FN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3
- InChI Key: COYCHCYSJJZVQR-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1)CC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- XLogP3: 2
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: Light yellow to light olive volatile essential oil, often cloudy and brownish, with a sweet aroma similar to that of Geranium oil
- Density: 0.887 g/mL at 25 °C
- Flash Point: 111 °C
- Refractive Index: n20/D 1.47
- Solubility: Soluble in most non-volatile oils and propylene glycol, almost insoluble in glycerol. When dissolved in mineral oil, it is usually milky and cloudy
- FEMA: 2831 | PALMAROSA OIL (CYMBOPOGON MARTINI (ROXB.) STAPF)
5-Fluoro-2-methylphenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S68183-25ml |
Cymbopogon martini |
8014-19-5 | 25ml |
¥160.00 | 2021-09-02 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S68183-100ml |
Cymbopogon martini |
8014-19-5 | 100ml |
¥450.00 | 2021-09-02 | ||
| 1PlusChem | 1P003PNX-5g |
Cymbopogon martini |
8014-19-5 | 5g |
$27.00 | 2024-04-21 | ||
| 1PlusChem | 1P003PNX-25g |
Cymbopogon martini |
8014-19-5 | 25g |
$42.00 | 2024-04-21 | ||
| 1PlusChem | 1P003PNX-100g |
Cymbopogon martini |
8014-19-5 | 100g |
$97.00 | 2024-04-21 | ||
| 1PlusChem | 1P003PNX-500g |
Cymbopogon martini |
8014-19-5 | 500g |
$256.00 | 2024-04-21 | ||
| Aaron | AR003PW9-5g |
Cymbopogon martini |
8014-19-5 | 5g |
$14.00 | 2023-12-14 | ||
| Aaron | AR003PW9-25g |
Cymbopogon martini |
8014-19-5 | 99% | 25g |
$29.00 | 2025-02-11 | |
| Aaron | AR003PW9-100g |
Cymbopogon martini |
8014-19-5 | 99% | 100g |
$86.00 | 2025-02-11 | |
| Aaron | AR003PW9-500g |
Cymbopogon martini |
8014-19-5 | 500g |
$358.00 | 2023-12-14 |
5-Fluoro-2-methylphenylacetonitrile Suppliers
5-Fluoro-2-methylphenylacetonitrile Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-Fluoro-2-methylphenylacetonitrile
Comprehensive Analysis of 5-Fluoro-2-methylphenylacetonitrile (CAS No. 8014-19-5): Properties, Applications, and Industry Trends
5-Fluoro-2-methylphenylacetonitrile (CAS 8014-19-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated nitrile derivative serves as a critical building block in synthetic chemistry, particularly in the design of bioactive molecules. The presence of both fluoro and methyl substituents on the phenyl ring enhances its reactivity profile, making it valuable for cross-coupling reactions and heterocycle formation.
Recent studies highlight the compound’s role in developing small-molecule inhibitors targeting enzyme pathways, a hot topic in drug discovery. Researchers are exploring its potential in kinase inhibitor synthesis, aligning with the growing demand for precision medicine. The electron-withdrawing effect of the fluorine atom improves metabolic stability—a key consideration in optimizing drug candidates, as evidenced by its frequent mention in ADME (Absorption, Distribution, Metabolism, Excretion) studies.
In agrochemical applications, 5-Fluoro-2-methylphenylacetonitrile contributes to the synthesis of novel crop protection agents. Its derivatives show promise in addressing resistance issues in pest control, a major concern in sustainable agriculture. The compound’s structure-activity relationship (SAR) is being investigated to enhance herbicidal selectivity, reflecting industry efforts to reduce environmental impact—a trending search term among eco-conscious manufacturers.
The compound’s physicochemical properties—including a molecular weight of 149.16 g/mol and lipophilicity (LogP ~2.1)—make it suitable for high-throughput screening platforms. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed for purity verification (>98%), a critical parameter given its use in GMP-compliant synthesis. These quality control aspects dominate discussions in pharmaceutical forums, where users frequently search for "nitrile compound characterization methods."
Market analysts note rising demand for fluorinated intermediates like CAS 8014-19-5, driven by expanding generic drug pipelines and bioconjugation technologies. Patent databases reveal its inclusion in over 20 recent applications related to anticancer scaffolds and neuroprotective agents—topics generating high engagement in scientific AI chatbots. Regulatory databases confirm its compliance with REACH and FDA ICH guidelines, addressing common compliance queries from industry professionals.
From a synthetic perspective, the compound’s cyano group offers versatile transformation pathways. Recent publications describe its use in click chemistry reactions and metal-catalyzed cyanation, techniques trending in green chemistry circles. These applications resonate with researchers searching for "sustainable nitrile synthesis" or "catalysis in fluoroorganics," as indicated by keyword tools.
Storage and handling recommendations emphasize protection from moisture (recommended desiccated storage at 2-8°C) to prevent hydrolysis—a practical consideration often overlooked in technical discussions but highly searched by laboratory personnel. Safety data sheets highlight standard organic compound precautions, with no special hazards beyond typical nitrile handling protocols.
Emerging applications include its use in OLED material precursors and liquid crystal formulations, capitalizing on the fluorine atom’s ability to modify electronic properties. This aligns with the electronics industry’s focus on energy-efficient displays, a trending topic in materials science. Analytical challenges such as regioisomer separation during synthesis are actively discussed in chromatography forums, reflecting real-world pain points for chemists.
Future research directions may explore its potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design—areas generating exponential interest in medicinal chemistry. The compound’s balanced lipophilicity/hydrophilicity ratio makes it particularly attractive for these cutting-edge applications, as noted in recent conference proceedings.
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